

# Application Note: The Use of Samarium(II) Iodide in Pinacol Coupling Reactions

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## Compound of Interest

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## Introduction

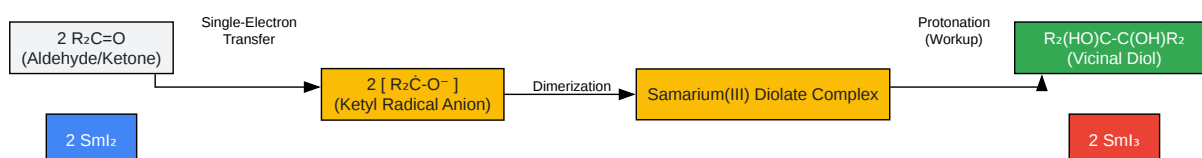
Samarium(II) iodide ( $\text{SmI}_2$ , also known as Kagan's reagent) is a versatile and powerful single-electron transfer (SET) reducing agent widely employed in organic synthesis.<sup>[1][2]</sup> Since its introduction, it has become an indispensable tool for forming carbon-carbon bonds under mild and neutral conditions.<sup>[3][4]</sup> One of its most significant applications is in the pinacol coupling reaction, which facilitates the reductive dimerization of aldehydes or ketones to form vicinal diols (1,2-diols).<sup>[5]</sup> These diol motifs are prevalent in a vast array of complex natural products and pharmaceutically active molecules, making the pinacol coupling a critical transformation in drug development and total synthesis.<sup>[2][6]</sup>

Initially utilized in stoichiometric amounts, recent advancements have led to the development of catalytic systems, significantly enhancing the practicality and cost-effectiveness of this methodology for larger-scale applications.<sup>[6][7][8]</sup> This note provides a detailed overview of the  $\text{SmI}_2$ -mediated pinacol coupling, including its mechanism, quantitative data, and detailed experimental protocols for both intermolecular and intramolecular reactions.

## Mechanism of Action

The  $\text{SmI}_2$ -mediated pinacol coupling reaction proceeds through a radical mechanism. The first step involves a single-electron transfer from two equivalents of samarium(II) iodide to the carbonyl groups of two aldehyde or ketone molecules. This generates two ketyl radical anion

intermediates.[5] These highly reactive species then undergo a rapid dimerization to form a samarium(III) diolate complex. Subsequent quenching with a proton source during aqueous workup yields the final vicinal diol product. The stereochemical outcome of the reaction, particularly the ratio of dl (or  $\pm$ ) to meso diastereomers, can be influenced by the substrate structure and the presence of additives like HMPA or tetraglyme.[1][7]



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Caption: Mechanism of  $\text{Sml}_2$ -mediated pinacol coupling.

## Quantitative Data Summary

The efficiency and diastereoselectivity of the  $\text{Sml}_2$ -mediated pinacol coupling are highly dependent on the substrate and reaction conditions. The development of catalytic systems using a co-reductant like magnesium (Mg) and an additive like tetraglyme has enabled high yields and selectivities with only 10 mol % of  $\text{Sml}_2$ . [7][8]

Table 1: Catalytic Intermolecular Pinacol Coupling of Aldehydes [7][8]

Entry	Aldehyde Substrate	Yield (%)	Diastereomeric Ratio ( $\pm$ /meso)
1	Benzaldehyde	85	19/81
2	4-MeO-benzaldehyde	87	21/79
3	4-Cl-benzaldehyde	82	18/82
4	Pivalaldehyde	80	95/5
5	Cyclohexanecarboxaldehyde	75	91/9

Conditions:  $\text{SmI}_2$  (10 mol %), tetraglyme (10 mol %), Mg (16 equiv),  $\text{Me}_2\text{SiCl}_2$  (2 equiv), THF, rt.

Table 2: Catalytic Intramolecular Pinacol Coupling<sup>[7]</sup>

Entry	Substrate	Yield (%)	Diastereomeric Excess (de %)
1	1,5-Diketone (leading to five-membered ring)	85	99
2	1,6-Diketone (leading to six-membered ring)	77	99

Conditions:  $\text{SmI}_2$  (10 mol %), tetraglyme (10 mol %), Mg (16 equiv),  $\text{Me}_2\text{SiCl}_2$  (2 equiv), THF, rt.

## Experimental Protocols

Proper handling of  $\text{SmI}_2$  is crucial as it is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using flame-dried glassware and anhydrous solvents.<sup>[9]</sup>



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Caption: General workflow for  $\text{SmI}_2$ -mediated reactions.

## Protocol 1: Preparation of a 0.1 M Solution of $\text{SmI}_2$ in THF

This protocol describes the in situ generation of samarium(II) iodide from samarium metal and an iodine source.

Materials:

- Samarium metal powder (1.0 equiv)
- 1,2-Diiodoethane or Iodine ( $I_2$ ) (1.0 equiv)
- Anhydrous, degassed Tetrahydrofuran (THF)

#### Procedure:

- Add samarium powder to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.
- Add anhydrous, degassed THF to the flask via cannula.
- In a separate flask, dissolve 1,2-diiodoethane or iodine in a minimal amount of anhydrous THF.
- Add the iodine-containing solution dropwise to the stirring suspension of samarium metal in THF at room temperature.
- The reaction mixture will gradually turn from colorless to a deep blue-green, indicating the formation of  $Sml_2$ . The reaction is typically complete within 1-2 hours.
- The resulting solution is approximately 0.1 M and should be used immediately for the subsequent coupling reaction.

## Protocol 2: Catalytic Intermolecular Pinacol Coupling of Benzaldehyde

This protocol is adapted from the diastereoselective catalytic method.[\[7\]](#)[\[8\]](#)

#### Materials:

- 0.1 M  $Sml_2$  in THF solution (0.1 equiv, 10 mol %)
- Magnesium turnings (Mg) (1.6 equiv)
- Dichlorodimethylsilane ( $Me_2SiCl_2$ ) (2.0 equiv)

- Tetraglyme (0.1 equiv, 10 mol %)
- Benzaldehyde (1.0 equiv)
- Anhydrous THF
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution

Procedure:

- To a flame-dried flask under argon, add magnesium turnings.
- Add the required volume of the freshly prepared 0.1 M  $\text{SmI}_2$  solution in THF.
- Add anhydrous THF to achieve the desired reaction concentration (e.g., 0.1 M with respect to the substrate).
- Add dichlorodimethylsilane to the mixture, followed by tetraglyme. The order of addition is important for achieving high diastereoselectivity.<sup>[7]</sup>
- Dissolve benzaldehyde in anhydrous THF and add it slowly to the reaction mixture over several hours using a syringe pump to maintain a low concentration of the aldehyde.
- Stir the reaction at room temperature and monitor its progress by TLC. The deep blue color of  $\text{Sm(II)}$  should persist throughout the addition.
- Upon completion, quench the reaction by carefully adding saturated aqueous  $\text{NaHCO}_3$  solution.
- Filter the mixture through a pad of Celite® to remove inorganic salts.
- Extract the aqueous layer with ethyl acetate (3x).
- Wash the combined organic layers with saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  and brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the 1,2-diphenyl-1,2-ethanediol product.

## Protocol 3: Stoichiometric Intramolecular Pinacol Coupling

This protocol is a general procedure for intramolecular couplings, often used in the synthesis of cyclic systems.<sup>[9][10]</sup>

Materials:

- Diketone substrate (1.0 equiv)
- 0.1 M  $\text{SmI}_2$  in THF solution (2.2 - 2.5 equiv)
- Anhydrous THF
- Saturated aqueous potassium sodium tartrate (Rochelle's salt) solution

Procedure:

- To a flame-dried flask under argon, add the freshly prepared 0.1 M  $\text{SmI}_2$  solution.
- Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
- Dissolve the diketone substrate in a minimal amount of anhydrous THF.
- Add the substrate solution dropwise to the stirred  $\text{SmI}_2$  solution.
- Monitor the reaction by TLC. The reaction is typically rapid, and the blue-green color will fade to yellow upon consumption of the  $\text{SmI}_2$ .
- Once the reaction is complete, quench by adding saturated Rochelle's salt solution and stir vigorously until the organic layer becomes clear.
- Extract the mixture with ethyl acetate (3x).

- Wash the combined organic layers with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude diol product by flash column chromatography.

## Conclusion

The samarium(II) iodide-mediated pinacol coupling is a powerful and reliable method for the synthesis of vicinal diols. Its key advantages include mild reaction conditions, excellent functional group tolerance, and the ability to achieve high levels of diastereoselectivity, particularly in intramolecular cases or with the use of specific additives.[2][10] The development of catalytic variants has further broadened its appeal, making it a valuable strategy in the synthetic toolbox for researchers in academia and the pharmaceutical industry. The protocols provided herein offer a practical guide for the successful implementation of this important transformation.

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